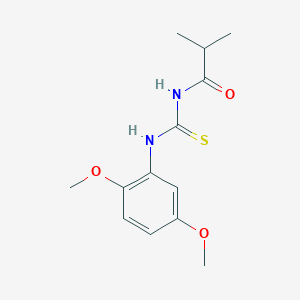![molecular formula C22H22N2O4S B319040 2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319040.png)
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines phenoxy and sulfamoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and sulfamoyl intermediates. The phenoxy intermediate can be synthesized through the reaction of 3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions. The sulfamoyl intermediate is prepared by reacting 4-aminophenyl sulfonamide with methyl phenyl sulfonyl chloride in the presence of a base.
The final step involves coupling the phenoxy and sulfamoyl intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The phenoxy and sulfamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and sulfamoyl derivatives.
科学的研究の応用
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular processes and pathways, ultimately resulting in the desired therapeutic or biological outcome.
類似化合物との比較
Similar Compounds
- 2-(4-methylphenoxy)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide
- 2-(3-chlorophenoxy)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide
- 2-(3-methylphenoxy)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
Uniqueness
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both phenoxy and sulfamoyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C22H22N2O4S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-17-7-6-10-20(15-17)28-16-22(25)23-18-11-13-21(14-12-18)29(26,27)24(2)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,23,25) |
InChIキー |
QGBGNGVXZJJGBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318958.png)
![N-isobutyryl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B318959.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318960.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318961.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318963.png)

![Methyl 2-{[(isobutyrylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B318966.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylpropanamide](/img/structure/B318967.png)
![methyl 2-{[(isobutyrylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318968.png)

![Propyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318972.png)
![Ethyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318973.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318976.png)
![2-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]propanamide](/img/structure/B318979.png)
